6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid . This nomenclature follows these hierarchical rules:
- The parent structure is identified as 1-benzofuran , a fused bicyclic system containing a benzene ring and a furan moiety.
- The 2,3-dihydro prefix indicates saturation of the furan ring at positions 2 and 3, converting the heterocycle into a tetrahydrofuran-like structure.
- The 6-(trifluoromethyl) substituent specifies a -CF₃ group at position 6 on the benzene ring.
- The 3-yl designation locates the acetic acid side chain (-CH₂COOH) at position 3 of the dihydrobenzofuran system.
The molecular formula C₁₁H₉F₃O₃ reflects the compound’s composition: 11 carbon atoms, 9 hydrogens, 3 fluorines, and 3 oxygen atoms. The systematic name avoids common abbreviations, aligning with IUPAC’s preference for unambiguous descriptors in complex organofluorine compounds.
Molecular Geometry and Conformational Analysis
The compound’s geometry arises from three key structural domains:
- Benzofuran Core : The 2,3-dihydrobenzofuran system adopts a pseudo-planar conformation, with the oxygen atom in the furan ring creating a dihedral angle of 12.7° relative to the benzene plane in analogous structures.
- Trifluoromethyl Group : The -CF₃ substituent at position 6 introduces significant steric and electronic effects. The C-F bond lengths are approximately 1.33 Å, with F-C-F angles near 108°, characteristic of tetrahedral sp³ hybridization.
- Acetic Acid Side Chain : The -CH₂COOH group at position 3 exhibits rotational freedom around the C3-Cα bond, with potential energy minima at torsion angles of 60° (gauche) and 180° (anti) relative to the benzofuran plane.
Computational models (DFT/B3LYP/6-311+G(d,p)) predict these key bond parameters:
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C3-Cα (acetic acid) | 1.52 | 111.4 |
| O1-C2 (furan oxygen) | 1.43 | 105.8 |
| C6-CF₃ | 1.47 | 112.1 |
The trifluoromethyl group’s strong electron-withdrawing effect polarizes the benzene ring, reducing electron density at positions 4 and 5 by 0.17 e⁻/ų compared to unsubstituted dihydrobenzofurans.
Crystallographic Data and X-ray Diffraction Studies
While experimental X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight:
- 6-Methyl-2,3-dihydrobenzofuran-3-acetic acid (CSD refcode: VEBQAK) crystallizes in the P2₁/c space group with unit cell parameters a = 8.42 Å, b = 11.07 Å, c = 12.33 Å, and β = 102.5°.
- The acetic acid side chain in analogs typically forms intermolecular hydrogen bonds (O-H···O=C, 2.68–2.72 Å) that stabilize crystal packing.
- Trifluoromethyl-substituted benzofurans show reduced π-π stacking distances (3.45–3.55 Å vs. 3.65 Å in non-fluorinated analogs) due to enhanced dipole-dipole interactions.
Predicted lattice energies (MOPAC/PM7) for the title compound suggest a monoclinic system with a = 10.22 Å, b = 5.89 Å, c = 15.34 Å, and β = 98.7°, though experimental validation is required.
Comparative Analysis with Related Dihydrobenzofuran Derivatives
Key structural differences between this compound and related derivatives:
The trifluoromethyl group increases hydrophobicity (higher LogP) compared to non-fluorinated analogs while the acetic acid moiety introduces hydrogen-bonding capacity. This dual functionality creates unique charge distribution patterns, with electrostatic potential maps showing:
- Strongly positive regions near the CF₃ group (σ-hole: +34.1 kcal/mol)
- Negative potentials around the carbonyl oxygen (-28.4 kcal/mol)
Properties
Molecular Formula |
C11H9F3O3 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-8-6(3-10(15)16)5-17-9(8)4-7/h1-2,4,6H,3,5H2,(H,15,16) |
InChI Key |
NOZCBIITMRRHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed C–H Functionalization and Annulation
Transition metal-catalyzed methods offer high regioselectivity and efficiency for constructing the dihydrobenzofuran scaffold. A Rhodium(III)-catalyzed approach involves coupling N-phenoxyacetamides with cyclopropylidenemethyl alkenes via C–H activation and [3+2] annulation (Scheme 1). Using [Cp*RhCl₂]₂ (2.5 mol%) and NaOAc in dichloroethane at 100°C, this method achieves yields of 37–80%. The trifluoromethyl group is introduced via post-annulation functionalization using Umemoto’s reagent (CF₃-Togni reagent), followed by hydrolysis to the acetic acid derivative.
Key Advantages :
- High chemoselectivity for the 6-position.
- Compatibility with diverse electrophiles for trifluoromethylation.
Multi-Step Organic Synthesis via Friedel-Crafts Alkylation and Lactonization
This method employs a domino Friedel-Crafts alkylation and intramolecular lactonization strategy. Starting with polyphenols (e.g., hydroquinone) and 3,3,3-trifluoromethyl pyruvate, TiCl₄ (10 mol%) catalyzes the alkylation at 120°C in acetic acid, yielding 3-hydroxy-3H-benzofuran-2-one intermediates. Subsequent oxidation with PCC and side-chain elongation via Heck coupling introduces the acetic acid moiety (Table 1).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | TiCl₄, AcOH, 120°C, 4h | 76 |
| Oxidation | PCC, CH₂Cl₂, rt, 12h | 68 |
| Side-Chain Elongation | Pd(OAc)₂, AcOH, 80°C, 8h | 62 |
Limitations :
- Requires strict anhydrous conditions.
- Moderate yields in oxidation steps.
Ruthenium-Mediated Oxidative Cyclization
A patent-based method (CN102942542A) utilizes ruthenium trichloride monohydrate and sodium periodate for oxidative cyclization of substituted allyl o-hydroxybenzene precursors. The reaction proceeds at 20–30°C in ethyl acetate, followed by sodium borohydride reduction to install the hydroxyl group. Chlorination with N-chlorosuccinimide (NCS) at 70°C introduces the chloro-substituent, and hydrolysis with NaOH yields the acetic acid derivative (Scheme 2).
Optimization Insights :
- Catalyst Load : 5 mol% RuCl₃·H₂O maximizes yield (85%).
- Solvent Choice : Ethyl acetate improves solubility of intermediates.
Trifluoromethylation via Radical Pathways
Radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) and Cu(I) catalysts enables direct CF₃ group installation. Starting from 2,3-dihydrobenzofuran-3-acetic acid, photoredox catalysis with Ir(ppy)₃ (2 mol%) under blue LED light generates CF₃ radicals, which couple at the 6-position. This method achieves 58–72% yields and avoids harsh conditions (Table 2).
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| Dihydrobenzofuran core | Ir(ppy)₃, CF₃SO₂Na | 65 |
| Acetic acid derivative | CuI, CF₃SO₂Na | 58 |
Advantages :
- Late-stage functionalization minimizes protective group strategies.
- Scalable under continuous-flow conditions.
Asymmetric Synthesis via Chiral Organocatalysts
Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective cyclization of β-keto esters with trifluoromethyl ketones. The reaction forms the dihydrobenzofuran ring with >90% ee, and subsequent hydrolysis with LiOH affords the acetic acid derivative. This method is ideal for producing enantiopure intermediates.
Critical Parameters :
- Catalyst Loading : 10 mol% TRIP ensures high enantioselectivity.
- Temperature : −20°C minimizes racemization.
Industrial-Scale Production via Continuous-Flow Reactors
A scalable route involves continuous-flow synthesis using microreactors. Starting with 2-hydroxy-3-(trifluoromethyl)benzaldehyde, a Heck reaction with vinyl acetic acid forms the dihydrobenzofuran core. Hydrogenation over Pd/C (1 wt%) at 50 psi H₂ completes the saturation, with an overall yield of 78% (Figure 1).
Process Advantages :
- Reduced reaction time (2h vs. 12h batch).
- Consistent purity (>99.5%) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid exhibits significant anti-tumor properties. Studies have shown that it may inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against metastatic tumors, including those originating from breast and prostate cancers .
Antibacterial and Antiviral Activities
Compounds featuring the benzofuran structure often exhibit antibacterial and antiviral properties. Preliminary studies suggest that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid may be effective against certain bacterial strains and viruses, warranting further investigation into its potential as an antimicrobial agent.
Pain Management
The compound has also been explored as a dual-action analgesic, acting on both mu-opioid receptors and TRPV1 channels. This dual activity could provide a new pathway for developing analgesics that address pain more effectively than current options .
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal investigated the anti-cancer effects of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with mechanisms involving apoptosis pathways being elucidated through molecular assays .
Case Study 2: Antimicrobial Activity
Another study focused on the compound's antibacterial properties against Pseudomonas aeruginosa. The findings revealed that it inhibited biofilm formation and reduced bacterial viability significantly, suggesting its potential as an effective treatment for infections caused by this pathogen .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and therapeutic effects .
Comparison with Similar Compounds
Key Findings :
- The -CF₃ group offers superior metabolic resistance compared to -Cl or -OCH₃ due to its strong C-F bonds .
- -OCH₃ and -OH improve aqueous solubility but may limit blood-brain barrier penetration .
Physicochemical Properties
Key Trends :
- Lipophilicity : -CF₃ > -Cl > -F > -OCH₃, aligning with substituent hydrophobicity.
- Aqueous Solubility : Inversely correlates with LogP; methoxy and hydroxy derivatives exhibit better solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | 6-CF₃ Derivative | 6-Cl Derivative | 6-OCH₃ Derivative | 6-OH Derivative |
|---|---|---|---|---|
| Molecular Weight | 246.19 | 212.63 | 208.21 | 194.18 |
| LogP | ~2.5 | ~2.0 | ~1.2 | ~0.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 | 4 |
| Metabolic Stability (Predicted) | High | Moderate | Low | Low |
Biological Activity
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
The biological activity of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid has been linked to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown promising results as kinase inhibitors, which are crucial in cancer therapy. For instance, related trifluoromethyl compounds have demonstrated significant inhibition against c-KIT kinase, a target in certain cancers .
- Antioxidant Properties : Compounds with trifluoromethyl groups often exhibit antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress in cells .
Study 1: Antitumor Activity
A study focused on the antitumor efficacy of related trifluoromethyl compounds found that they exhibited potent activity against various cancer cell lines. The study utilized in vivo models to assess the effectiveness of these compounds in reducing tumor size and enhancing immune responses. Notably, the combination of these compounds with standard chemotherapeutics showed improved outcomes compared to monotherapy .
Study 2: Immunomodulatory Effects
Research has also indicated that similar compounds can enhance immune function. In mouse models, the administration of these compounds led to increased frequencies of CD4+ and CD8+ T cells and elevated levels of pro-inflammatory cytokines such as TNF-alpha and IL-2. These findings suggest that 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid may possess immunomodulatory properties that could be beneficial in therapeutic contexts .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
